molecular formula C30H22 B1295331 p-Quinquephenyl CAS No. 3073-05-0

p-Quinquephenyl

Cat. No. B1295331
CAS RN: 3073-05-0
M. Wt: 382.5 g/mol
InChI Key: OMCUOJTVNIHQTI-UHFFFAOYSA-N
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Description

p-Quinquephenyl, a linear polyphenyl compound, is part of a broader class of polyphenyls that have been extensively studied due to their interesting physical properties and potential applications in materials science. The synthesis of p-quinquephenyl and its derivatives has been achieved through various methods, including the Ullmann cross-coupling reaction and organometallic coupling followed by electrophile-induced cyclization . These compounds have been characterized by a range of techniques, including ultraviolet spectral studies, infrared studies, and proton magnetic resonance spectroscopy .

Synthesis Analysis

The synthesis of p-quinquephenyl involves the Ullmann cross-coupling reaction, which is a method used to synthesize biaryls through the coupling of aryl halides with the aid of copper . Additionally, novel aromatic polyimides containing a p-quinquephenyl unit have been synthesized from a rigid tetracarboxylic dianhydride, which was itself synthesized starting from diethyl 4-bromophthalate . Furthermore, the synthesis of ethynyl-substituted quinquephenyls has been reported, providing a pathway to extended fused-ring structures .

Molecular Structure Analysis

The molecular structure of p-quinquephenyl has been determined through crystallographic studies, revealing that the molecules are linear and planar . The crystal structures of p-quinquephenyl oligomers show that the unit cell dimensions increase with molecular length, and the herringbone nature of the packing varies among different oligomers . Additionally, the molecular structure has been implicated in the stabilization of cationic charge in poly-p-phenylene cation radicals, as evidenced by the quinoidal charge delocalization observed in a quaterphenyl derivative .

Chemical Reactions Analysis

p-Quinquephenyl and its derivatives participate in various chemical reactions. For instance, the self-polymerization of quinoxaline monomers, which carry phenyl substituents, occurs via nucleophilic aromatic substitution reactions (SNAr) . Moreover, the synthesis of pyrrolo[1,2-a]quinolines and ullazines involves the reaction of N-arylpyrroles with arylalkynes under visible light irradiation, followed by intramolecular cyclization .

Physical and Chemical Properties Analysis

The physical and chemical properties of p-quinquephenyl have been explored through different analytical techniques. The polyimides containing p-quinquephenyl units exhibit high glass transition temperatures and crystallize above these temperatures, reflecting the effects of the p-quinquephenyl structure in their high storage modulus above the glass transition temperature . The photoluminescence properties of p-quinquephenyl have been studied, revealing a positive solvatochromic effect in solutions and crystalline films . Additionally, atomistic molecular-dynamics simulations have provided insights into the liquid-crystalline properties of p-quinquephenyl, including the identification of nematic and smectic phases .

Scientific Research Applications

Application 1: Photoluminescence Properties of Single Crystalline Films

  • Summary of the Application : p-Quinquephenyl, consisting of five conjugated phenyl rings (5P), is used in the growth of large-area free-standing single-crystalline films. These films are of great interest for organic optoelectronics as they can achieve high electrical and electro-optical characteristics in devices .
  • Methods of Application or Experimental Procedures : High-quality crystals were grown by slow cooling of a hot chlorobenzene solution. The crystal structure of p-quinquephenyl at 293 K and 85 K was refined by single-crystal X-ray diffraction .
  • Results or Outcomes : The optical absorption and photoluminescence spectra of solutions and crystalline films were obtained and analyzed; a positive solvatochromic effect was detected . The photoluminescence quantum yield (PLQY) of dilute solutions (A max < 0.1) was measured relative to a solution of 1,4-bis-2- (5-phenyloxazolyl)-benzene in cyclohexane (φQYPL = 0.93 ).

Application 2: Twist Phase Transition in Poly(p-phenylene) Oligomers

  • Summary of the Application : p-Quinquephenyl is used in the study of twist phase transitions in poly(p-phenylene) oligomers. The heat capacity of crystalline p-quinquephenyl was measured by adiabatic calorimetry below room temperature .
  • Methods of Application or Experimental Procedures : The heat capacity of crystalline p-quinquephenyl was measured by adiabatic calorimetry below room temperature. A broad hump was detected around 264 K and attributed to a phase transition .
  • Results or Outcomes : Through this phase transition, an average molecular conformation changes from the planar to the twisted one on cooling. A similar anomaly was also detected for crystalline p-sexiphenyl around 295 K by chopped-light ac calorimetry .

Application 3: Synthesis of Armchair Carbon Nanobelt

  • Summary of the Application : p-Quinquephenyl is used in the synthesis of a new armchair carbon nanobelt. This nanobelt exhibits a preferential binding affinity towards C70 over C60 as found from photoluminescence titration experiments .
  • Methods of Application or Experimental Procedures : The new armchair carbon nanobelt is successfully synthesized by tuning the regioselectivity of the Scholl reaction of 1,1′:2′,1′′:4′′,1′′′:2′′′,1′′′′-quinquephenyl .
  • Results or Outcomes : The synthesized nanobelt exhibits a preferential binding affinity towards C70 over C60 as found from photoluminescence titration experiments .

Safety And Hazards

When handling p-Quinquephenyl, it is advised to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eye, and use personal protective equipment . It is also recommended to ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

P-Quinquephenyl has been used in the growth of large-area free-standing single-crystalline films . This makes it possible to achieve high electrical and electro-optical characteristics in devices . In the future, p-Quinquephenyl could potentially be used in organic optoelectronics .

properties

IUPAC Name

1,4-bis(4-phenylphenyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H22/c1-3-7-23(8-4-1)25-11-15-27(16-12-25)29-19-21-30(22-20-29)28-17-13-26(14-18-28)24-9-5-2-6-10-24/h1-22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMCUOJTVNIHQTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80184751
Record name p-Quinquephenyl
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

p-Quinquephenyl

CAS RN

3073-05-0
Record name p-Quinquephenyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003073050
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Quinquephenyl
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90723
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name p-Quinquephenyl
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
548
Citations
VA Postnikov, NI Sorokina, MS Lyasnikova… - Crystals, 2020 - mdpi.com
… that potassium-doped p-quinquephenyl crystals exhibit … At room temperature, the solubility of p-quinquephenyl is very … free-standing single crystals of p-quinquephenyl growth by slow …
Number of citations: 12 www.mdpi.com
TJ Dingemans, NS Murthy… - The Journal of Physical …, 2001 - ACS Publications
The ramifications of changing molecular geometry in a series of all-aromatic liquid crystals derived from p-quinquephenyl are reported. Substituting heterocyclic rings such as thiophene…
Number of citations: 195 pubs.acs.org
G Huang, GH Zhong, RS Wang, JX Han, HQ Lin… - Carbon, 2019 - Elsevier
… Here, we show that p-quinquephenyl containing five phenyl … effect in potassium-doped p-quinquephenyl. The real part of the … metal intercalated into p-quinquephenyl and suggests the …
Number of citations: 26 www.sciencedirect.com
IK Spiliopoulos, JA Mikroyannidis - Macromolecules, 1998 - ACS Publications
… Using them as starting materials, rigid-rod polyamides and polyimides containing phenyl or 4-biphenylyl side groups on the p-quinquephenyl segments of the backbone were prepared. …
Number of citations: 95 pubs.acs.org
JA Mikroyannidis - Journal of Polymer Science Part A: Polymer …, 1999 - Wiley Online Library
A series of rigid‐rod polyamides and polyimides containing p‐terphenyl or p‐quinquephenyl moieties in backbone as well as naphthyl pendent groups were synthesized from two new …
Number of citations: 19 onlinelibrary.wiley.com
M Pennachio, Z Zhou, Z Wei, A Tsybizova… - …, 2023 - ACS Publications
… Scatter plot of the ΣNICS(1.7) ZZ against the total charge for the p-quinquephenyl system in all of the states and complexes studied in this report (ie, structures 1, 1 – , 1 2– , 2, 3, 4, and 5)…
Number of citations: 1 pubs.acs.org
K Saito, Y Yamamura, M Sorai - Bulletin of the Chemical Society of …, 2000 - journal.csj.jp
… The crystal structures of p-quinquephenyl, p-sexiphenyl, and p-septiphenyl are isostructural … precise heat capacity measurement on crystalline p-quinquephenyl and of ac calorimetry on …
Number of citations: 15 www.journal.csj.jp
Z Lu, K Zhong, Y Liu, Z Li, T Chen, LY Jin - Soft Matter, 2016 - pubs.rsc.org
… These molecules contain p-quinquephenyl groups as rod segments incorporating lateral hydroxyl or methoxyl groups in the center positions and oligo(ethylene oxide)s as the coil …
Number of citations: 13 pubs.rsc.org
MC Davis, TJ Groshens - Synthetic Communications®, 2010 - Taylor & Francis
Full article: Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene … Synthesis of p-Quinquephenyl from E,E-1,4-Bis(4-bromophenyl)-1,3-butadiene … p-Quinquephenyl …
Number of citations: 17 www.tandfonline.com
S Kuiper, B Norder, WF Jager… - The Journal of …, 2011 - ACS Publications
… p-Quinquephenyl is an ideal model compound to examine … the order parameter of p-quinquephenyl in the nematic phase … orientational order of p-quinquephenyl has been measured by …
Number of citations: 9 pubs.acs.org

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